6-(2-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid
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Overview
Description
6-(2-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrimidine precursor in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-2-methylpyrimidine-4-carboxylic acid: Lacks the fluorine substituent, which may affect its electronic properties and reactivity.
6-(2-Chlorophenyl)-2-methylpyrimidine-4-carboxylic acid:
6-(2-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid: Similar to the chlorinated analog but with a bromine substituent, which may influence its reactivity and interactions.
Uniqueness
6-(2-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity. The fluorine substituent can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H9FN2O2 |
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Molecular Weight |
232.21 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O2/c1-7-14-10(6-11(15-7)12(16)17)8-4-2-3-5-9(8)13/h2-6H,1H3,(H,16,17) |
InChI Key |
BZCJIIDHEBXUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)O)C2=CC=CC=C2F |
Origin of Product |
United States |
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